molecular formula C7H9N5O2 B2910725 N2,N6-Dihydroxypyridine-2,6-dicarboximidamide CAS No. 50545-09-0

N2,N6-Dihydroxypyridine-2,6-dicarboximidamide

Cat. No.: B2910725
CAS No.: 50545-09-0
M. Wt: 195.182
InChI Key: LNNDGURTIWTXDX-UHFFFAOYSA-N
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Description

N2,N6-Dihydroxypyridine-2,6-dicarboximidamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a ligand for transition metals. This compound is characterized by its molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol .

Future Directions

The future directions for research on 2,6-Pyridinedicarboximidamide,N,N-dihydroxy-(9CI) could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential use in the preparation of new molecular turnstiles based on Sn-porphyrin derivatives suggests possible applications in the field of materials science or catalysis.

Mechanism of Action

Target of Action

The primary targets of 2,6-Pyridinedicarboximidamide are transition metals, specifically Copper (Cu 2+) and Nickel (Ni 2+) . These metals play a crucial role in various biological processes, including enzymatic reactions, electron transport, and regulation of gene expression.

Mode of Action

2,6-Pyridinedicarboximidamide acts as an excellent tridentate ligand for its targets . A ligand is a molecule that binds to another (usually larger) molecule. In this case, 2,6-Pyridinedicarboximidamide binds to the transition metals, facilitating various biochemical reactions.

Biochemical Pathways

It’s known that this compound can be used in the preparation of new molecular turnstiles based on sn-porphyrin derivatives . Porphyrins are essential for life, involved in the formation of many important substances like hemoglobin and chlorophyll.

Result of Action

It’s known that synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells . This suggests that 2,6-Pyridinedicarboximidamide might have potential applications in medical treatments, such as cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Dihydroxypyridine-2,6-dicarboximidamide typically involves the reaction of 2,6-diaminopyridine with 2,6-pyridinedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N2,N6-Dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N6-Dihydroxypyridine-2,6-dicarboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and binding properties. This uniqueness makes it valuable in forming specific metal complexes and exploring novel applications in various fields .

Properties

IUPAC Name

2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNDGURTIWTXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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